molecular formula C11H11Cl2N B1667122 Amitifadine CAS No. 410074-73-6

Amitifadine

Cat. No. B1667122
M. Wt: 228.11 g/mol
InChI Key: BSMNRYCSBFHEMQ-KCJUWKMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amitifadine, also known as DOV-21,947 or EB-1010, is an antidepressant drug candidate. It is a so-called triple reuptake inhibitor (TRI) or serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Amitifadine reduces nicotine self-administration in female rats. Amitifadine reduces binge drinking and negative affect in an animal model of co-occurring alcoholism and depression symptomatology.

Mechanism Of Action

DOV 21947 exhibits antidepressant-like properties as well as potent analgesic activity. It inhibits reuptake of the three neurotransmitters most closely linked to depression - serotonin, norepinephrine and dopamine - can produce greater overall efficacy than currently marketed antidepressants.

properties

IUPAC Name

(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11/h1-3,8,14H,4-6H2/t8-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMNRYCSBFHEMQ-KCJUWKMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025835
Record name Amitifadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

DOV 21947 exhibits antidepressant-like properties as well as potent analgesic activity. It inhibits reuptake of the three neurotransmitters most closely linked to depression - serotonin, norepinephrine and dopamine - can produce greater overall efficacy than currently marketed antidepressants.
Record name Amitifadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Amitifadine

CAS RN

410074-73-6, 66504-40-3
Record name Amitifadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=410074-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DOV-216303 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066504403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amitifadine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410074736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amitifadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amitifadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMITIFADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE0J375F8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DOV-216303
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W2YA6F455
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amitifadine
Reactant of Route 2
Amitifadine
Reactant of Route 3
Amitifadine
Reactant of Route 4
Amitifadine
Reactant of Route 5
Amitifadine
Reactant of Route 6
Amitifadine

Citations

For This Compound
353
Citations
W Xue, P Wang, G Tu, F Yang, G Zheng, X Li… - Physical Chemistry …, 2018 - pubs.rsc.org
… amitifadine's polypharmacological mode of action are still elusive, and extensive exploration of the amitifadine–target interactions between amitifadine … for the binding of amitifadine, and …
Number of citations: 122 pubs.rsc.org
P Tran, P Skolnick, P Czobor, NY Huang… - Journal of psychiatric …, 2012 - Elsevier
… as capsules of amitifadine 25 mg and … to amitifadine took 25 mg BID (as 1 amitifadine capsule and 1 placebo capsule), and for the remaining 4 weeks they took 50 mg BID (2 amitifadine …
Number of citations: 91 www.sciencedirect.com
K Golembiowska, M Kowalska, FP Bymaster - Synapse, 2012 - Wiley Online Library
… The effects of amitifadine on locomotor activity and stereotyped … of amitifadine, the 2‐lactam compound, was investigated for inhibition of monoamine uptake processes. Amitifadine …
Number of citations: 38 onlinelibrary.wiley.com
LL Miller, MD Leitl, ML Banks, BE Blough, SS Negus - Pain, 2015 - ncbi.nlm.nih.gov
… Amitifadine is a triple uptake inhibitor that occupies this … amitifadine on NAc DA and ICSS in the absence and presence of the IP acid noxious stimulus. We hypothesized that amitifadine …
Number of citations: 33 www.ncbi.nlm.nih.gov
KT Warnock, ARST Yang, SY Heon, HL June Jr… - Pharmacology …, 2012 - Elsevier
… Amitifadine also reversed abstinence-… of amitifadine in humans, including low risk for weight gain, lack of sexual side effects, and low potential for abuse, we hypothesize that amitifadine …
Number of citations: 26 www.sciencedirect.com
ED Levin, C Wells, JE Johnson, AH Rezvani… - European journal of …, 2015 - Elsevier
… This study examined the effects of both acute and chronic administration of amitifadine on nicotine self-administration (SA). Effects of amitifadine were also assessed on food-motivated …
Number of citations: 9 www.sciencedirect.com
ED Levin, C Wells, A Hawkey, Z Holloway, G Blair… - …, 2020 - Springer
… In the current study, we again tested amitifadine effects on food motivated responding. Finally, if amitifadine has potential to decrease abuse liability of opiates in use as analgesics, the …
Number of citations: 4 link.springer.com
FP Bymaster, P Chao, H Schulze… - Drug Metabolism …, 2013 - ingentaconnect.com
Amitifadine (EB-1010, formerly DOV 21,947) is a serotonin-preferring triple reuptake inhibitor that is a drug candidate for major depressive disorder. We investigated several relevant …
Number of citations: 3 www.ingentaconnect.com
ED Levin, C Wells, S Slade, M Lee… - Nicotine and …, 2020 - academic.oup.com
… amitifadine as a possible new treatment for smoking cessation and suggested that amitifadine … The improved efficacy of the amitifadine and nicotine combination may be potentiated by …
Number of citations: 1 academic.oup.com
DM Marks, JS Abramowitz… - Journal of psychiatric …, 2012 - pubmed.ncbi.nlm.nih.gov
Concerns about data reporting and interpretation in "Efficacy and tolerability of the novel triple reuptake inhibitor amitifadine in the treatment of patients with major depressive …
Number of citations: 5 pubmed.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.